2-Benzyl-6-methoxyisoindolin-1-one
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Overview
Description
Scientific Research Applications
Synthetic Applications and Chemical Reactions
- A methoxyglycine derivative is used to synthesize 2-alkoxycarbonylindolin-3-one through a 1,2-aza-Brook rearrangement and cyclization, leading to the successful short-step synthesis of N-benzyl matemone (Shimizu et al., 2019).
- The rhodium-catalyzed oxidative acylation of secondary benzamides with aryl aldehydes, followed by intramolecular cyclization, results in the efficient synthesis of 3-hydroxyisoindolin-1-one building blocks (Sharma et al., 2012).
- Zinc anilido-oxazolinate complexes have been explored as initiators for the ring-opening polymerization of certain compounds, showcasing their potential in synthetic chemistry applications (Chen et al., 2007).
Medicinal Chemistry and Biological Activity
- A series of melatonin analogues, including 6H-isoindolo[2,1-a]indoles, have been synthesized to explore the binding site of the melatonin receptor, revealing the potential for 2-methoxyisoindolo[2,1-a]indoles as melatonin agonists and antagonists (Faust et al., 2000).
- The synthesis and structure-activity relationship (SAR) studies of 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives have been conducted, identifying compounds with potent inhibitory activity of TNF-α production (Park et al., 2002).
Environmental and Agrochemical Studies
- The transformation pattern of the cereal allelochemical 6-methoxy-2-benzoxazolinone (MBOA) in soil has been elucidated, indicating the formation of a variety of compounds from the degradation pathway of MBOA, with potential allelopathic properties that could reduce the use of synthetic pesticides (Etzerodt et al., 2006).
Mechanism of Action
Properties
IUPAC Name |
2-benzyl-6-methoxy-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-14-8-7-13-11-17(16(18)15(13)9-14)10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXNNJCDGDJVGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(C2=O)CC3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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